molecular formula C11H7F3N4S B287673 6-(2-Methylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Methylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287673
M. Wt: 284.26 g/mol
InChI Key: WLUCZCZXYKRLSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Methylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-(2-Methylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and pathways involved in cancer cell growth and proliferation. It also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have low toxicity and high selectivity towards cancer cells. The compound also exhibits anti-inflammatory and antimicrobial properties, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(2-Methylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its low toxicity, high selectivity towards cancer cells, and potential for use in cancer therapy. However, the limitations of using this compound include its limited solubility in water and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 6-(2-Methylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields such as drug delivery and imaging. Additionally, studies on its potential side effects and toxicity in vivo are needed to determine its safety for use in humans.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its low toxicity, high selectivity towards cancer cells, and anti-inflammatory and antimicrobial properties make it a potential candidate for cancer therapy and the treatment of other diseases. Further studies are needed to fully understand its mechanism of action and potential side effects in vivo.

Synthesis Methods

The synthesis of 6-(2-Methylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-methylphenylhydrazine and 4-amino-5-(trifluoromethyl)thiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then treated with thionyl chloride to form the final product.

Scientific Research Applications

The potential applications of 6-(2-Methylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research are vast. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties. The compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.

properties

Molecular Formula

C11H7F3N4S

Molecular Weight

284.26 g/mol

IUPAC Name

6-(2-methylphenyl)-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H7F3N4S/c1-6-4-2-3-5-7(6)8-17-18-9(11(12,13)14)15-16-10(18)19-8/h2-5H,1H3

InChI Key

WLUCZCZXYKRLSO-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NN3C(=NN=C3S2)C(F)(F)F

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=NN=C3S2)C(F)(F)F

Origin of Product

United States

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